molecular formula C32H52O2 B1234542 Taraxeryl acetate

Taraxeryl acetate

Cat. No.: B1234542
M. Wt: 468.8 g/mol
InChI Key: YWJGYBXHXATAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taraxeryl acetate (IUPAC name: D-friedoolean-14-en-3-yl acetate) is a triterpenoid derivative of taraxerol, characterized by the acetylation of the hydroxyl group at the C-3 position of the taraxerol backbone. It is a white crystalline solid with a molecular formula of C₃₂H₅₂O₂ and a molecular weight of 468.754 g/mol . Its CAS registry number is 2189-80-2, and it is commonly identified in plant species such as Rhodiola henryi, Phyllanthus niruri, and Atractylodes macrocephala . Key spectral data include:

  • Melting point: 303–305°C (higher than some literature reports of 288–290°C, possibly due to polymorphic variations) .
  • Mass spectrometry (EI-MS): Dominant fragments at m/z 468 (M⁺), 344, 269, and 204, indicating cleavage of the acetate group and triterpene backbone .
  • ¹H-NMR: Distinct signals at δ 5.54 (H-15, olefinic proton), δ 4.46 (H-3α, acetylated hydroxyl), and δ 2.07 (acetyl methyl group) .

This compound is utilized as a chromatographic standard (HPLC ≥98% purity) for qualitative and quantitative analyses . Its biological activities include anticancer (induction of autophagy and apoptosis in glioblastoma cells) and anti-inflammatory effects (reduction of carrageenan-induced paw edema) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Taraxeryl acetate can be synthesized through the acetylation of taraxerol. The process typically involves the reaction of taraxerol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the extraction of taraxerol from plant sources, followed by its acetylation. The extraction process may include solvent extraction, ultrasonic extraction, or supercritical fluid extraction. The acetylation step is similar to the laboratory synthesis, involving acetic anhydride and a catalyst .

Chemical Reactions Analysis

Types of Reactions

Taraxeryl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-Inflammatory Activity

Mechanism and Efficacy
Taraxeryl acetate has demonstrated significant anti-inflammatory effects, particularly through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have shown that it inhibits COX-1 with an IC50 of 116.3 μM and COX-2 with an IC50 of 94.7 μM, indicating its potential as a therapeutic agent for managing inflammatory conditions .

Case Study: Carrageenan-Induced Paw Edema
In a study utilizing a carrageenan-induced paw edema model in Wistar rats, this compound significantly reduced inflammation at a dosage of 60 mg/kg body weight . This suggests that this compound could be a safer alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects.

Anticancer Properties

Cell Proliferation Inhibition
this compound has shown promising anticancer activity against various cancer cell lines. Notably, it inhibited the proliferation of U87 human glioblastoma cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be 34.2 μM at 24 hours and 28.4 μM at 48 hours .

Mechanisms of Action
The compound induces apoptosis through mitochondrial pathways, affecting cell cycle progression and promoting autophagy. Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis rates from 7.3% in control cells to up to 76.7% in treated cells . Furthermore, it inhibited cell migration in wound healing assays, indicating its potential in preventing metastasis.

Antioxidant Activity

Oxidative Stress Relief
Recent studies have highlighted the role of this compound in alleviating oxidative stress. In murine intestinal epithelial cells, it activated the antioxidant defense system by increasing total antioxidant capacity and catalase activity while reducing levels of lactate dehydrogenase and malonaldehyde . This suggests that this compound may help mitigate metabolic disorders associated with oxidative stress.

Gastroprotective Effects

Protective Mechanisms Against Gastric Damage
this compound has been reported to possess gastroprotective properties. In experimental models, it demonstrated significant protective effects against gastric ulcers induced by various agents . Its mechanism may involve enhancing mucosal defense mechanisms and reducing gastric acid secretion.

Summary Table of Applications

ApplicationMechanism/EffectReference
Anti-inflammatoryInhibits COX enzymes; reduces paw edema
AnticancerInduces apoptosis; inhibits cell proliferation
AntioxidantActivates antioxidant defenses; reduces oxidative stress
GastroprotectiveProtects against gastric ulcers

Mechanism of Action

The mechanism of action of taraxeryl acetate involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Taraxeryl acetate belongs to the triterpenoid acetate family, sharing structural and functional similarities with compounds such as β-sitosterol acetate, α-amyrin acetate, and lupenyl acetate. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Parent Triterpene Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
This compound Taraxerol C₃₂H₅₂O₂ 468.75 303–305 Acetate at C-3
β-Sitosterol acetate β-Sitosterol C₃₁H₅₂O₂ 468.74 126–127 Acetate at C-3
α-Amyrin acetate α-Amyrin (ursane) C₃₂H₅₂O₂ 468.75 ~220–225* Acetate at C-3
Lupenyl acetate Lupeol (lupane) C₃₂H₅₂O₂ 468.75 ~250–255* Acetate at C-3

Key Differences :

Structural Backbone :

  • This compound derives from the D-friedooleanane skeleton, while α/β-amyrin acetates belong to ursane and oleanane types, respectively .
  • Lupenyl acetate features a lupane backbone, distinct from the friedooleanane system .

Occurrence :

  • This compound is abundant in Rhodiola, Phyllanthus, and Atractylodes species .
  • β-Sitosterol acetate is ubiquitous in plants like Sapium baccatum .
  • α/β-Amyrin acetates are prevalent in Crossostephium chinense and Bombax ceiba .

Analytical Utility :

  • This compound is a certified reference standard (HPLC ≥98%) for phytochemical analyses .
  • β-Sitosterol acetate is often used in sterol quantification .

Research Implications and Gaps

  • Pharmacological Potential: this compound’s anticancer and anti-inflammatory activities warrant further in vivo validation, particularly in combination therapies .
  • Spectral Data : Full ¹³C-NMR and IR spectra for this compound are lacking in the provided evidence but are critical for structural elucidation .
  • Comparative Studies : Direct comparisons of bioavailability and toxicity between this compound and analogs like lupenyl acetate are needed.

Q & A

Q. What are the established methods for synthesizing taraxeryl acetate in laboratory settings?

This compound is typically synthesized via acetylation of its parent triterpenoid, taraxerol, using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Reaction conditions, such as temperature (60–80°C) and solvent choice (e.g., benzene or chloroform), are critical for achieving high yields. Post-synthesis purification often employs column chromatography with silica gel and eluents like hexane-ethyl acetate mixtures .

Q. How can counter-current chromatography (CCC) optimize the isolation of this compound from plant extracts?

CCC is a solvent-efficient method for isolating this compound from complex plant matrices. A validated solvent system for this compound is chloroform-methanol-water (2:2:1), which leverages its hydrophobicity for separation. The technique minimizes degradation risks compared to traditional silica gel chromatography and allows scalable recovery of high-purity fractions (>95%) .

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation. Key spectral markers include:

  • ¹H NMR : Acetate methyl protons at δ 2.05 ppm.
  • ¹³C NMR : Carbonyl resonance at δ 170–171 ppm (acetate group) and olefinic carbons at δ 120–125 ppm.
    Comparison with authentic reference spectra and literature data is mandatory to resolve ambiguities, especially in distinguishing this compound from structurally similar triterpenoid acetates (e.g., α/β-amyrin acetates) .

Q. How should researchers assess the purity of this compound for pharmacological studies?

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is recommended. For example:

  • HPLC Conditions : C18 column, gradient elution (acetonitrile-water), flow rate 1.0 mL/min.
  • Purity Threshold : ≥95% by area normalization.
    Certified reference materials (CRMs) from pharmacopeial sources (e.g., USP, EP) should be used for calibration .

Q. What mechanistic insights explain the oxidation behavior of this compound under different conditions?

This compound undergoes site-specific oxidation depending on reagents:

  • N-Bromosuccinimide (NBS) : Light-induced bromination at the C-15 position, forming mono- or di-substituted derivatives.
  • Chromic Acid : Oxidative cleavage of double bonds, yielding ketones or epoxides.
    Reaction pathways should be validated using tandem MS and X-ray crystallography to resolve stereochemical outcomes .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

HepG2 liver carcinoma cells are a validated model for studying antiproliferative effects. Experimental design should include:

  • Dose Range : 10–100 µM, 24–72 hr exposure.
  • Assays : MTT for viability, Annexin V/PI staining for apoptosis, and scratch assays for migration inhibition.
    Negative controls (e.g., untreated cells) and positive controls (e.g., doxorubicin) are critical for data reliability .

Q. How can discrepancies in reported NMR data for this compound be resolved?

Discrepancies often arise from solvent effects or impurities. Researchers should:

  • Re-run spectra using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as standardized solvents.
  • Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare data with peer-reviewed studies from authoritative journals (e.g., Phytochemical Analysis) .

Q. What strategies mitigate side reactions during derivatization of this compound?

  • Temperature Control : Maintain reactions below 80°C to prevent decomposition.
  • Protecting Groups : Use silylation (e.g., TMSCl) for hydroxyl groups prior to acetylation.
  • Catalyst Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) for faster, cleaner reactions .

Q. How should researchers address contradictions in bioactivity data across studies?

Contradictions may stem from variations in compound purity, cell lines, or assay protocols. Mitigation strategies include:

  • Standardized Protocols : Adhere to NIH or ASTM guidelines for cytotoxicity assays.
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models.
  • Source Verification : Use CRMs traceable to NIST or pharmacopeial standards .

Q. What advanced computational methods support the study of this compound’s molecular interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to targets like cyclooxygenase-2 (COX-2). Key parameters:

  • Force Fields : CHARMM36 or AMBER for lipid-protein systems.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Properties

IUPAC Name

(4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJGYBXHXATAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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